Ferric palmitate
Description
Glycerol tripalmitate (C₅₁H₉₈O₆), also known as tripalmitin or propane-1,2,3-triyl tripalmitate, is a saturated triglyceride composed of three palmitic acid chains esterified to a glycerol backbone. It is widely utilized in pharmaceutical formulations, lipid nanoparticles, and metabolic studies due to its crystalline structure, biocompatibility, and predictable physicochemical properties . This article will focus on glycerol tripalmitate, as referenced in the evidence, and its comparative analysis with analogous lipids.
Properties
CAS No. |
20259-32-9 |
|---|---|
Molecular Formula |
C48H93FeO6 |
Molecular Weight |
822.1 g/mol |
IUPAC Name |
tris(hexadecanoate);iron(3+) |
InChI |
InChI=1S/3C16H32O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h3*2-15H2,1H3,(H,17,18);/q;;;+3/p-3 |
InChI Key |
GIFIIAHOGINLJV-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iron tripalmitate typically involves the reaction of iron salts with palmitic acid or its derivatives. One common method is the precipitation method, where iron salts such as ferric chloride (FeCl3) are reacted with palmitic acid in the presence of a suitable solvent. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of iron tripalmitate may involve large-scale precipitation or coprecipitation methods. These methods allow for the efficient production of the compound by controlling factors such as the concentration of reactants, pH, and temperature. The use of continuous reactors and advanced separation techniques can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Hydrolysis Reactions
Iron tripalmitate, like other metal carboxylates, is sensitive to hydrolysis under aqueous conditions. In acidic or basic media, the complex may dissociate to form iron hydroxides and palmitic acid (C₁₅H₃₁COOH). For example:
This reaction mirrors the behavior of iron(II) and iron(III) hydroxides, which form precipitates under alkaline conditions .
Oxidation/Reduction Processes
Iron in tripalmitate is likely in the +3 oxidation state (ferric), similar to other iron carboxylate complexes. Ferric ions can act as oxidizing agents, as seen in reactions with thiocyanate (SCN⁻) to form the intensely red [Fe(SCN)(H₂O)₅]²⁺ complex . For iron tripalmitate, potential redox reactions might involve:
-
Electron transfer : Reduction of Fe³⁺ to Fe²⁺ by reducing agents (e.g., silanes, as seen in iron-catalyzed reactions ).
-
Ligand-mediated redox : Palmitate ligands could influence the redox potential of the iron center, similar to how ligands affect iron-catalyzed nitroso-ene reactions .
Titration and Analytical Methods
Iron tripalmitate’s redox behavior could be studied using titration techniques, such as those employing potassium manganate(VII) or dichromate(VI) as oxidizing agents . For example:
Such methods are foundational for quantifying iron in solution .
Ligand Exchange
Palmitate ligands in iron tripalmitate may undergo substitution with stronger ligands (e.g., thiocyanate, NH₃). For instance:
This reaction highlights the sensitivity of iron complexes to ligand environment, which could extend to tripalmitate under competitive ligand conditions .
Kinetic and Stability Studies
Research on iron-ligand complexes (e.g., CSV-KIN methods) shows that weaker ligands (like palmitate) may exchange rapidly with stronger ligands (e.g., TAC) . For iron tripalmitate, stability studies could involve:
-
Equilibration times : As seen in CSV experiments, where Fe(TAC)₂ complexes reach equilibrium within 6 hours .
-
Thermodynamic parameters : Conditional stability constants (Log k) and ligand concentrations (Lᵀ) would determine dissociation kinetics .
Catalytic Role
Iron tripalmitate’s potential as a catalyst is inferred from iron’s role in redox and coupling reactions. For example:
-
Nitroso-ene reactions : Iron hydrides (e.g., Fe-H) facilitate reductive cyclizations, as seen in intramolecular nitroso-ene reactions .
-
Cross-coupling : TMEDA-iron adducts modulate reactivity in C-C bond formation, suggesting palmitate ligands might influence similar pathways .
Analytical Challenges
Characterizing iron tripalmitate’s reactions may require advanced techniques:
-
Voltammetry : To study labile iron species and ligand exchange kinetics .
-
1H NMR : To monitor reaction progress and intermediates, as demonstrated in iron-catalyzed systems .
Comparative Analysis of Iron Complexes
Scientific Research Applications
Nutritional Applications
Iron Supplementation
Iron tripalmitate is utilized as an iron supplement in various dietary formulations. Its formulation helps enhance iron bioavailability while minimizing gastrointestinal side effects commonly associated with iron supplementation. Studies indicate that encapsulation of iron in lipid matrices, such as tripalmitin, can improve absorption rates in the intestine . This is particularly beneficial for populations at risk of iron deficiency, such as pregnant women and children.
Case Study: Iron Supplementation in Animal Models
A study investigated the effects of dietary iron sources on liver iron deposition in rats. The rats were fed diets supplemented with ferrous chloride coated with glycerol tripalmitate to prevent oxidation. Results indicated significant differences in liver iron content compared to controls, suggesting that using lipid-coated iron supplements may enhance iron retention and reduce oxidative stress .
Medical Applications
Therapeutic Uses in Obesity and Metabolism
Research has shown that fine-tuned iron availability is crucial for optimal adipocyte differentiation and mitochondrial function. Iron tripalmitate may play a role in modulating these processes, potentially influencing energy metabolism and fat storage . In obesity models, interventions involving iron supplementation have demonstrated reduced body fat mass and improved metabolic profiles .
Case Study: Impact on Insulin Resistance
A study highlighted the relationship between iron overload and insulin resistance. By regulating iron levels through dietary interventions including iron tripalmitate, researchers observed improvements in insulin sensitivity among subjects on high-fat diets. This suggests that managing iron levels could be a viable strategy for preventing metabolic disorders associated with obesity .
Biotechnological Applications
Drug Delivery Systems
Iron tripalmitate has been explored as a component in drug delivery systems due to its lipid nature and ability to encapsulate hydrophobic drugs. The use of solid lipid nanoparticles containing iron tripalmitate has shown promise in enhancing the solubility and bioavailability of poorly soluble drugs, making it an area of active research .
Case Study: Encapsulation of Anticancer Agents
Research involving the encapsulation of anticancer agents within solid lipid nanoparticles composed of iron tripalmitate demonstrated enhanced therapeutic efficacy and reduced side effects compared to free drug formulations. This approach allows for targeted delivery and controlled release of therapeutic agents, improving treatment outcomes in cancer therapy .
Data Summary
| Application Area | Description | Key Findings |
|---|---|---|
| Nutritional Supplementation | Used to enhance iron bioavailability in diets | Improved absorption rates; beneficial for at-risk populations |
| Obesity & Metabolism | Modulates adipocyte differentiation and energy metabolism | Reduced body fat mass; improved insulin sensitivity |
| Drug Delivery Systems | Encapsulates hydrophobic drugs for enhanced delivery | Increased solubility; targeted delivery improves therapeutic efficacy |
Mechanism of Action
The mechanism of action of iron tripalmitate involves its interaction with molecular targets and pathways in biological systems. The iron center can participate in redox reactions, facilitating electron transfer processes. In biological systems, iron tripalmitate can interact with proteins and enzymes involved in iron metabolism, influencing cellular functions and processes .
Comparison with Similar Compounds
Physical Stability and Particle Formation
Glycerol tripalmitate exhibits superior physical stability compared to other glycerides. For instance:
- Tribehenin: Contains 15% monoglycerides, which provide surfactant-like properties but result in moderate stability.
- Glyceryl monostearate (GMS): Highly unstable due to 50% monoglyceride content, leading to rapid particle growth during storage .
In nanoparticle synthesis, glycerol tripalmitate forms stable dispersions with narrow size distributions (30–100 nm) when prepared via solvent evaporation, outperforming melt-emulsified formulations. The use of bile salts as co-surfactants further reduces particle size to ~30 nm . By contrast, Gelucire 43/01 (a lipid excipient with mono-/diglycerides and PEG esters) produces smaller nanoparticles (148–318 nm) due to its surface-active components, though with variable encapsulation efficiency .
Table 1: Stability and Particle Size Comparisons
Drug Delivery Efficiency
Glycerol tripalmitate is a key component in lipid-polymer hybrid nanoparticles (LPNs). When combined with polycaprolactone (PCL) and phosphatidylcholine (PC), it achieves high encapsulation efficiency (>80%) due to its lipid shell acting as a molecular barrier. Increasing the PC:glycerol tripalmitate ratio enhances drug retention without significantly altering particle size . Comparatively, 1-laurin-3-palmitin (1,3-LP), a structured lipid, shows higher thymol loading capacity than glycerol tripalmitate but similar polymorphic stability .
Enzymatic Hydrolysis and Inhibition
- Pancreatic lipase inhibition : Methylxanthines (e.g., caffeine, theophylline) inhibit glycerol tripalmitate hydrolysis by human pancreatic lipase in a dose-dependent manner, showing mixed-type inhibition (25–30% inhibition at highest doses) .
- Regioselectivity : The lipase from Ricinus communis preferentially hydrolyzes the sn-1 and sn-3 positions of glycerol tripalmitate, yielding 79.1% sn-2 palmitic acid .
Table 2: Enzymatic Activity Comparisons
Metabolic and Biochemical Roles
Glycerol tripalmitate serves as a metabolic water source, yielding 107 g water per 100 g oxidized fat, significantly higher than carbohydrates (56 g) or proteins (40 g) . Its NMR profile shows distinct methyl group signals at 14.1 ppm, useful for structural analysis .
Biological Activity
Iron tripalmitate, a compound formed by the coordination of iron ions with tripalmitin (a triglyceride derived from palmitic acid), has garnered attention in various fields including biochemistry, nutrition, and pharmacology. This article explores the biological activity of iron tripalmitate, focusing on its potential health benefits, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Iron tripalmitate is characterized by its unique structure, where three palmitic acid chains are esterified to a glycerol backbone, with iron ions coordinated to the fatty acid chains. This structure not only influences its solubility and stability but also its biological interactions.
1. Antioxidant Properties
Iron is known to participate in Fenton reactions that generate free radicals, which can lead to oxidative stress. However, the chelation of iron by tripalmitin may mitigate this effect. Research indicates that compounds capable of chelating iron can reduce oxidative damage in cells. For instance, catechins have been shown to bind iron ions effectively, suggesting that similar mechanisms may apply to iron tripalmitate .
2. Anti-Inflammatory Effects
Iron tripalmitate has been studied for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. The presence of palmitic acid may modulate inflammatory pathways by influencing cytokine production and immune cell activation .
Table 1: Summary of Key Studies on Iron Tripalmitate
The biological activity of iron tripalmitate can be attributed to several mechanisms:
- Iron Chelation : By binding free iron ions, iron tripalmitate may prevent the formation of harmful free radicals.
- Modulation of Lipid Metabolism : The fatty acid composition influences lipid metabolism pathways, potentially affecting energy homeostasis and fat storage.
- Influence on Cell Signaling : Iron tripalmitate may interact with cellular signaling pathways involved in inflammation and apoptosis.
Potential Applications
Given its biological activities, iron tripalmitate has potential applications in:
- Nutraceuticals : As a dietary supplement for improving metabolic health.
- Pharmaceuticals : In formulations aimed at reducing oxidative stress or inflammation.
- Cosmetics : Due to its moisturizing properties attributed to palmitic acid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
